Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate
Overview
Description
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to give the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The compound acts as a protecting group by temporarily masking the reactivity of amines, allowing for selective reactions to occur at other functional groups .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is unique due to its dual protection capability, providing both steric hindrance and electronic stabilization. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its stability and ease of removal make it an invaluable tool for chemists working on complex synthetic projects.
Properties
IUPAC Name |
tert-butyl N-(2-anilino-2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMVQSMVZIZWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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